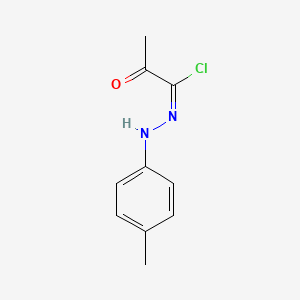

(1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride

Beschreibung

(1E)-N-(4-Methylphenyl)-2-oxopropanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a methyl-substituted phenyl group at the N-position and a 2-oxopropane backbone. This compound serves as a critical synthon in synthesizing heterocyclic frameworks, including thiadiazoles and triazolines, which are pivotal in medicinal chemistry and materials science . Its electron-donating methyl group influences electronic properties, reactivity, and intermolecular interactions, distinguishing it from analogs with halogen or methoxy substituents.

Eigenschaften

IUPAC Name |

(1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGRZADBSQNJK-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C(=O)C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Biologische Aktivität

(1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride can be represented as follows:

- IUPAC Name : (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride

- Molecular Formula : C11H12ClN3O

- Molecular Weight : 239.69 g/mol

This compound features a hydrazone linkage, which is known to enhance biological activity by allowing for better interaction with enzyme active sites and receptor binding.

The biological activity of (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Research indicates that hydrazone derivatives can exhibit antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes.

- Anticancer Potential : Some studies suggest that this compound may induce apoptosis in cancer cells, although further investigation is needed to elucidate the exact pathways involved.

Antimicrobial Activity

A study conducted on various hydrazone derivatives, including (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride, demonstrated significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has shown that hydrazone derivatives can possess anticancer properties. A preliminary study evaluated the cytotoxic effects of (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride on various cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The data suggest that this compound may selectively inhibit the growth of certain cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazone derivatives similar to (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride:

- Synthesis and Characterization : A study published in the International Journal of Molecular Sciences detailed the synthesis of various hydrazone derivatives and their biological evaluations. It highlighted the importance of substituents on the phenyl ring in modulating biological activity .

- Antimicrobial Screening : Another research article reported on the antimicrobial screening of a series of hydrazones, including those derived from 2-oxopropanehydrazonoyl chlorides. The findings indicated a correlation between structural features and antimicrobial potency .

- Anticancer Studies : A comprehensive review discussed the anticancer potential of hydrazone compounds, emphasizing their ability to induce apoptosis through various pathways such as oxidative stress and DNA damage .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One prominent application of (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride is its use as a precursor in synthesizing bioactive heterocyclic compounds. For instance, it has been utilized in the synthesis of new 1,3,4-thiadiazole derivatives, which exhibit promising antimicrobial activities. These derivatives were prepared through reactions involving hydrazonoyl chlorides and nitrogen nucleophiles, leading to compounds that demonstrated significant efficacy against various microorganisms .

Case Study: Antimicrobial Activity

A study reported the synthesis of a series of 1,3,4-thiadiazoles using (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride. The synthesized compounds were tested for their antimicrobial activity against several bacterial strains. The results indicated that some derivatives exhibited notable inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives synthesized from (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride demonstrate cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1,3,4-Thiadiazole Derivative A | HepG-2 | 4.37 ± 0.7 |

| 1,3,4-Thiadiazole Derivative B | A-549 | 8.03 ± 0.5 |

This data highlights the potential of these compounds as candidates for further development in cancer therapeutics .

Material Science Applications

Beyond biological applications, (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride has been used in the development of advanced materials. Its ability to form stable complexes with various metals has led to its utilization in creating coordination polymers and metal-organic frameworks (MOFs).

Case Study: Coordination Polymers

Research demonstrated that when combined with transition metals, (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride facilitated the formation of coordination polymers with enhanced thermal stability and unique structural properties. These materials are being investigated for applications in catalysis and gas storage .

Computational Studies

Recent advancements also include computational studies that model the interactions of (1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride with biological targets. Molecular docking studies have been conducted to predict binding affinities and elucidate mechanisms of action for the synthesized derivatives against specific enzymes related to cancer and microbial resistance.

Insights from Computational Studies

The computational analysis has provided valuable insights into optimizing the structure-activity relationships (SAR) of the synthesized compounds, guiding future synthetic efforts towards more potent derivatives .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties and Reactivity

The substituent on the phenyl ring significantly impacts electronic behavior:

- Electron-withdrawing groups (EWG): Analogs like (E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride exhibit increased electrophilicity due to the chlorine atom, accelerating reactions such as 1,3-dipolar cycloadditions (1,3-DPCA) .

Table 1: Substituent-Dependent Properties of Key Hydrazonoyl Chlorides

Crystallographic and Packing Behavior

Crystal structures of halophenyl analogs (e.g., 4-chloro and 4-bromo derivatives) reveal:

- Unit cell variations : Bromo-substituted compounds exhibit larger unit cell parameters (e.g., a = 8.0720 Å vs. 7.9767 Å for chloro) due to bulkier halogens .

- Intermolecular interactions : Weak C–H⋯X (X = Cl, Br) hydrogen bonds and π–π stacking dominate packing, stabilizing layered architectures. The methyl group in the target compound likely reduces polarity, favoring hydrophobic interactions over halogen-based bonds .

- Conformational similarity : All analogs exhibit significant dihedral angles (~56°) between terminal phenyl planes, suggesting conserved molecular twist despite substituent differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.